3-(N,N-Diethylamino)propylacrylamide

Description

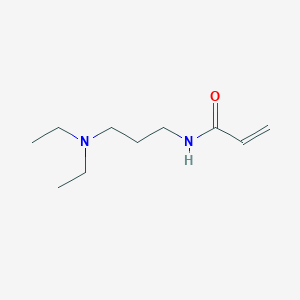

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-10(13)11-8-7-9-12(5-2)6-3/h4H,1,5-9H2,2-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOCCLOYMMHTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-11-4 | |

| Record name | Acrylamido Buffer pK 10.3, Stab. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3 N,n Diethylamino Propylacrylamide

The monomer, 3-(N,N-Diethylamino)propylacrylamide, is a crucial precursor to the polymer. Its synthesis is typically achieved through established chemical reactions.

While specific details for the direct synthesis of this compound are not extensively detailed in the provided search results, a common method for synthesizing similar N-substituted acrylamides is the Schotten-Baumann reaction. This reaction involves the acylation of an amine. In this case, 3-(N,N-Diethylamino)propylamine would be reacted with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Physicochemical Properties of 3 N,n Diethylamino Propylacrylamide

The properties of the monomer are fundamental to understanding its polymerization and the characteristics of the resulting polymer. Below is a table summarizing key physicochemical properties, with some data extrapolated from the closely related compound N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) due to a lack of specific data for the diethylamino analogue.

| Property | Value |

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| Appearance | Viscous liquid |

| Boiling Point | 134 °C at 2 mmHg (for DMAPMA) sigmaaldrich.com |

| Density | 0.94 g/mL at 25 °C (for DMAPMA) sigmaaldrich.com |

| Refractive Index | n20/D 1.479 (for DMAPMA) sigmaaldrich.com |

Note: Some data is for the related compound N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) and should be considered as an approximation.

Polymerization of 3 N,n Diethylamino Propylacrylamide

The synthesis of poly[3-(N,N-Diethylamino)propylacrylamide] can be achieved through various polymerization techniques, with free radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being prominent methods.

Conventional free radical polymerization is a common method for synthesizing PDEAPAA. nih.gov This process typically involves dissolving the this compound monomer in a suitable solvent, such as toluene, along with a radical initiator like azobisisobutyronitrile (AIBN). nih.govmdpi.com The reaction mixture is then heated to initiate the polymerization process. nih.govmdpi.com The resulting polymer is subsequently isolated, often by precipitation in a non-solvent like cold hexane. nih.govmdpi.com This method is relatively straightforward but may result in polymers with a broad molecular weight distribution. nih.gov

RAFT polymerization offers a more controlled approach to synthesizing PDEAPAA, allowing for the production of polymers with a predetermined molecular weight and a narrow molecular weight distribution. nih.gov This technique employs a chain transfer agent to mediate the polymerization process. nih.gov The polymerization is initiated in a manner similar to free radical polymerization, but the presence of the RAFT agent allows for the reversible deactivation of growing polymer chains, leading to a more controlled "living" polymerization. mdpi.com This level of control is particularly advantageous for creating well-defined polymer architectures, such as block copolymers. nih.gov

Stimuli Responsive Behavior of Poly 3 N,n Diethylamino Propylacrylamide and Its Copolymers

PDEAPAA and its copolymers are known for their dual responsiveness to pH and temperature, a characteristic that stems from the chemical nature of the polymer's side chains.

The pH sensitivity of PDEAPAA is conferred by the tertiary amine groups (-N(CH2CH3)2) on its propyl side chains. nih.gov In acidic conditions (low pH), these amine groups become protonated (-N+H(CH2CH3)2), leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to adopt an extended, hydrophilic conformation, resulting in its dissolution in aqueous solutions. nih.gov As the pH increases (becomes more alkaline), the amine groups are deprotonated, reducing the electrostatic repulsion and increasing the hydrophobicity of the polymer. nih.gov This change can lead to the collapse of the polymer chains and phase separation from the solution. The solubility of the polymer worsens with increasing pH due to this deprotonation. nih.gov

PDEAPAA exhibits thermoresponsive behavior, specifically a lower critical solution temperature (LCST). mdpi.com This means the polymer is soluble in water below a certain temperature but becomes insoluble and precipitates out of solution as the temperature is raised above the LCST. mdpi.comspecificpolymers.com This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions. mdpi.com At lower temperatures, hydrogen bonding between the amide groups of the polymer and water molecules dominates, keeping the polymer hydrated and in solution. specificpolymers.com As the temperature increases, these hydrogen bonds are disrupted, and the hydrophobic interactions between the diethylamino and propyl groups become more significant, leading to polymer chain collapse and aggregation. specificpolymers.com

Copolymerization of 3-(N,N-Diethylamino)propylacrylamide with other monomers allows for the fine-tuning of its responsive properties. For instance, copolymerizing it with a hydrophobic monomer can lower the LCST, while incorporating a more hydrophilic comonomer can increase it. mdpi.com This approach enables the creation of "smart" materials with tailored responses to specific environmental cues. For example, a random copolymer of N-[3-(diethylamino)propyl]-N-methylacrylamide and N,N-diethylacrylamide was found to be sensitive to both temperature and pH. researchgate.net The cloud point of this copolymer in aqueous solutions was dependent on both the polymer concentration and the pH, decreasing from 95 °C at pH 9 to 40 °C at pH 11. researchgate.net

| Copolymer System | Stimuli | Observed Behavior |

| N-(3-(diethylamino)propyl)-N-methylacrylamide and N,N-diethylacrylamide | pH, Temperature | Cloud point decreases with increasing pH. researchgate.net |

| N-(3-(dimethylamino)propyl)methacrylamide and Methyl Methacrylate | pH, Temperature, CO2 | Exhibits LCST behavior over a wide pH range. mdpi.com |

The stimuli-responsive behavior of poly[this compound] is fundamentally governed by the interplay of intermolecular forces at the molecular level.

At temperatures below the LCST and in acidic conditions, the polymer is soluble due to favorable interactions with water molecules. The protonated tertiary amine groups are highly hydrated, and the amide groups form hydrogen bonds with water. specificpolymers.com This hydration shell keeps the polymer chains in an extended, random coil conformation.

As the temperature increases above the LCST, the kinetic energy of the system overcomes the energy of the hydrogen bonds between the polymer and water. This leads to a release of the ordered water molecules from the hydration shell, which is an entropically favorable process. nih.gov The hydrophobic interactions between the diethylamino and propyl groups on the polymer side chains then become dominant. nih.gov This causes the polymer chains to collapse into a more compact, globular state to minimize contact with water, leading to phase separation. mdpi.com

The pH responsiveness is directly linked to the protonation state of the tertiary amine groups. At low pH, the positive charges on the protonated amines lead to strong electrostatic repulsion along the polymer backbone, forcing it into an extended conformation and promoting solubility. As the pH rises, the deprotonation of these amines eliminates this repulsion. The now neutral and more hydrophobic side chains can interact with each other, contributing to the collapse of the polymer, similar to the effect of increasing temperature. The combination of these pH and temperature effects allows for precise control over the polymer's solubility and conformation.

Advanced Characterization Techniques for Poly 3 N,n Diethylamino Propylacrylamide Systems

Spectroscopic Analysis

Spectroscopy is a fundamental tool for confirming the chemical structure and purity of synthesized PDEAPAA. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the arrangement of atoms and functional groups within the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of PDEAPAA. Both ¹H NMR and ¹³C NMR are utilized to confirm the successful polymerization and to verify the structure of the monomeric repeating unit.

In ¹H NMR spectra of acrylamide-type polymers, the broad peaks corresponding to the polymer backbone protons typically appear in the range of 1.5 to 2.6 ppm. The signals for the side-chain protons of the 3-(N,N-Diethylamino)propyl group are more distinct. The methylene (B1212753) protons adjacent to the amide nitrogen appear at a specific chemical shift, while the protons of the diethylamino group and the central methylene group of the propyl chain also show characteristic signals.

¹³C NMR provides complementary information, showing characteristic signals for the carbonyl carbon of the amide group, typically around 170-175 ppm. The various carbon atoms in the polymer backbone and the side chain also resonate at distinct chemical shifts, allowing for a full structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acrylamide (B121943) Polymers with N,N-Dialkylamino Side Chains

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H NMR | Polymer Backbone (-CH₂-CH-) | 1.5 - 2.6 (broad) |

| Side Chain (-NH-CH₂ -) | ~3.3 | |

| Side Chain (-CH₂ -N(CH₂CH₃)₂) | ~2.4 | |

| Side Chain (-N(CH₂ CH₃)₂) | ~2.5 (quartet) | |

| Side Chain (-N(CH₂CH₃ )₂) | ~1.0 (triplet) | |

| ¹³C NMR | Carbonyl (-C =O) | ~173 |

| Polymer Backbone (-CH₂-CH -) | ~40-45 | |

| Polymer Backbone (-CH₂ -CH-) | ~35-40 | |

| Side Chain (-NH-CH₂ -) | ~39 | |

| Side Chain (-CH₂ -N(CH₂CH₃)₂) | ~58 | |

| Side Chain (-N(CH₂ CH₃)₂) | ~46 | |

| Side Chain (-N(CH₂CH₃ )₂) | ~12 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the PDEAPAA structure. The FTIR spectrum of PDEAPAA displays characteristic absorption bands that confirm its chemical identity. A strong absorption band corresponding to the C=O stretching vibration of the secondary amide group (Amide I band) is typically observed around 1640-1650 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1540-1550 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations from the polymer backbone and the alkyl groups of the side chain are visible in the 2800-3000 cm⁻¹ region. spectroscopyonline.com The broad band centered around 3300-3500 cm⁻¹ is attributed to N-H stretching vibrations. researchgate.net The absence of absorption bands around 1620 cm⁻¹, which would be characteristic of the C=C double bond of the acrylamide monomer, is used to confirm successful polymerization. researchgate.net

Table 2: Key FTIR Absorption Bands for Poly[3-(N,N-Diethylamino)propylacrylamide]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | N-H Stretch | Secondary Amide |

| 2970-2870 | C-H Stretch | Alkyl Groups |

| ~1645 (strong) | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1350 | C-N Stretch | Aromatic Amine |

| ~1160 | C-N Stretch | Aliphatic Amine |

Light Scattering Techniques

Light scattering is a powerful non-invasive technique for characterizing polymers in solution. It provides information on molar mass, size, and aggregation behavior. Both static and dynamic light scattering are employed to study PDEAPAA systems.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and polymer concentration. brookhaveninstruments.com This technique is used to determine the weight-average molar mass (Mw) of the polymer. youtube.commdpi.com For PDEAPAA, SLS can reveal how factors like pH and temperature influence the polymer's aggregation state. At low temperatures and pH values where the polymer is soluble, SLS provides the molar mass of individual polymer chains. As conditions change to induce aggregation, a significant increase in the scattered light intensity and the apparent molar mass is observed, indicating the formation of larger structures. Molar masses for similar thermo- and pH-responsive polymers have been reported in the range of 33,000–35,000 g∙mol⁻¹. nih.govmdpi.com

Table 3: Representative Data from Static Light Scattering of Thermo- and pH-Responsive Polymers

| Parameter | Condition | Typical Value | Significance |

| Weight-Average Molar Mass (Mw) | Soluble State (e.g., low temp, neutral pH) | 3.0 x 10⁴ - 5.0 x 10⁴ g/mol | Molar mass of individual polymer chains |

| Apparent Molar Mass (Mw,app) | Aggregated State (e.g., above LCST) | > 1.0 x 10⁶ g/mol | Indicates formation of large multi-chain aggregates |

| Second Virial Coefficient (A₂) | Good Solvent Conditions | Positive | Favorable polymer-solvent interactions |

| Second Virial Coefficient (A₂) | Poor Solvent Conditions (near phase separation) | Approaches Zero or Negative | Unfavorable polymer-solvent interactions, tendency to aggregate |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the polymer coils or aggregates in solution. Analysis of these fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. researchgate.net

For PDEAPAA, DLS is instrumental in monitoring the coil-to-globule transition and aggregation. Below the phase transition temperature, DLS measures the hydrodynamic radius of the solvated polymer coils. For instance, at 21°C, a hydrodynamic radius of approximately 4.0 nm has been observed for similar polymers. nih.gov As the temperature increases towards the Lower Critical Solution Temperature (LCST), a dramatic increase in the hydrodynamic radius is typically observed, signifying the collapse of individual chains and their subsequent aggregation into larger particles. mdpi.comrsc.org

Table 4: Example of Hydrodynamic Radius Variation with Temperature from DLS for a Thermoresponsive Polymer

| Temperature (°C) | Hydrodynamic Radius (Rh), nm | State of the Polymer |

| 25 | ~5 - 10 | Solvated Coils (Unimers) |

| 30 | ~10 - 20 | Onset of Chain Collapse |

| 33 (near LCST) | > 100 | Large Aggregates |

| 40 | > 200 | Fully Aggregated System |

Turbidimetry for Phase Transition Determination

Turbidimetry is a simple yet effective optical method used to determine the phase transition temperature of thermoresponsive polymers like PDEAPAA. The technique measures the transmittance of light through the polymer solution as a function of temperature. cmu.edu

PDEAPAA exhibits a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and phase-separates from the aqueous solution. cmu.edursc.org Below the LCST, the polymer solution is clear and transparent, resulting in high light transmittance. As the solution is heated through the LCST, the polymer chains dehydrate and aggregate, causing the solution to become cloudy or turbid. This leads to a sharp decrease in the percentage of light transmitted through the sample. The LCST is typically defined as the temperature at which the optical transmittance drops to 50% of its initial value. The phase separation temperature of PDEAPAA is highly sensitive to pH, with the LCST generally decreasing as the pH increases. nih.govnih.govresearchgate.net

Table 5: Influence of pH on the Lower Critical Solution Temperature (LCST) of Amino-Containing Polymers as Determined by Turbidimetry

| pH | Polymer Concentration (wt%) | LCST (°C) |

| 7.0 | 0.5 | ~35 |

| 9.0 | 0.5 | ~32 |

| 10.0 | 0.5 | ~30 |

| 13.0 | 0.5 | < 25 |

Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and internal morphology of polymer systems, particularly for materials like Poly[this compound] when formulated as hydrogels. The analysis provides critical insights into the three-dimensional network structure, which is fundamental to the material's swelling behavior and mechanical properties.

For instance, in studies of similar stimuli-responsive hydrogels, SEM has been used to visualize the porous microstructure. researchgate.netnih.gov Analysis of SEM micrographs of related copolymer hydrogels in a swollen state reveals a macroporous, interconnected network. researchgate.netnih.gov The pore size within these hydrogel structures can be quantified, with observed diameters sometimes reaching up to 150 µm, classifying them as macroporous hydrogels. nih.gov The morphology observed via SEM, such as the pore structure of the three-dimensional network, is crucial for understanding the diffusion of molecules through the hydrogel matrix. nih.gov When these polymers are grafted onto surfaces, such as magnetic nanoparticles, SEM is employed to study the resulting surface morphology. nih.gov

The preparation of samples for SEM analysis is critical; for hydrogels, a common procedure involves freeze-drying the swollen samples to preserve their porous structure before they are coated with a conductive material, such as gold or silver, to prevent charge buildup during imaging. researchgate.net

Solution Viscometry

Solution viscometry is a fundamental and accessible technique used to study the conformational changes of polymers in solution. By measuring the viscosity of a polymer solution under different conditions (e.g., temperature, solvent composition), valuable information about polymer-solvent interactions, chain aggregation, and phase transitions can be obtained. kpi.uaresearchgate.net

For polymers closely related to PDEAPAm, such as Poly(N,N-diethylacrylamide) (PDEA), viscometry has been instrumental in characterizing their temperature-responsive behavior in various solvents. researchgate.net The viscosity of a polymer solution is highly sensitive to the hydrodynamic volume of the polymer coils. As the temperature of an aqueous solution of a thermoresponsive polymer like PDEA approaches its lower critical solution temperature (LCST), the polymer chains collapse from an extended coil to a more compact globular state. This transition is often preceded by intermolecular aggregation, which leads to a significant increase in the solution's viscosity. kpi.ua

A study on PDEA demonstrated distinct viscosity-temperature dependencies in different solvents. In a good solvent like tetrahydrofuran (B95107) (THF), viscosity increased with temperature. Conversely, in water and THF-water mixtures, the viscosity decreased as temperature increased, coinciding with a transparent-to-opaque phase transition characteristic of the LCST behavior. researchgate.net

Table 1: Effect of Solvent and Temperature on the Relative Viscosity of Poly(N,N-diethylacrylamide) Solutions

| Solvent System | Temperature Change | Observed Trend in Relative Viscosity | Associated Phenomenon |

| Tetrahydrofuran (THF) | Increasing | Increase | - |

| Water (H₂O) | Increasing | Decrease | Transparent-to-opaque transition |

| THF-H₂O Mixture (φTHF < 0.7) | Increasing | Decrease | Transparent-to-opaque transition |

This table is based on trends described for the closely related Poly(N,N-diethylacrylamide) polymer system. researchgate.net

Gel Permeation Chromatography (GPC) for Molar Mass and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molar mass distribution of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the calculation of the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the dispersity (Đ), also known as the polydispersity index (PDI = Mₙ/Mₙ). researchgate.netmdpi.com

The dispersity value provides insight into the uniformity of the polymer chains; a value close to 1.0 indicates a narrow distribution of chain lengths, which is often desirable as it leads to more predictable material properties. The synthesis method has a profound impact on the molar mass and dispersity of the resulting polymers. For instance, polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization typically exhibit lower dispersity values compared to those prepared by conventional free-radical polymerization. mdpi.com

Research on polymers with structures analogous to PDEAPAm provides clear examples of GPC analysis. For Poly(N,N-diethylacrylamide) (pDEAAm) prepared by atom transfer radical polymerization (ATRP), a narrow molecular weight distribution was achieved. researchgate.net Similarly, studies on Poly(N-[3-(diethylamino)propyl]methacrylamide)s showed that the sample synthesized via RAFT had a noticeably lower dispersity than the one made by free-radical polymerization. mdpi.com

Table 2: Representative GPC Data for Amine-Containing Acrylamide-Based Polymers

| Polymer System | Synthesis Method | Mₙ (g·mol⁻¹) | Dispersity (Đ or Mₙ/Mₙ) | Reference |

| Poly(N,N-diethylacrylamide) (pDEAAm) | ATRP | 36,000 | 1.21 | researchgate.net |

| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA-R) | RAFT Polymerization | 33,000 - 35,000 | 1.35 | mdpi.com |

| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA-C) | Free Radical Polymerization | 33,000 - 35,000 | 1.50 | mdpi.com |

Potentiometric Titrations for Amine Group Characterization

The defining feature of Poly[this compound] is the pendant tertiary amine group, which imparts pH-responsiveness to the polymer. Potentiometric titration is a key analytical method used to characterize these ionizable groups. This technique involves monitoring the pH of the polymer solution as a function of the volume of added acid or base, allowing for the determination of the apparent acid dissociation constant (pKa) of the conjugate acid of the tertiary amine groups.

The pKa value is a critical parameter as it defines the pH range over which the polymer transitions from a non-ionic (deprotonated) state at high pH to a cationic (protonated) polyelectrolyte state at low pH. This protonation/deprotonation equilibrium governs the polymer's solubility in water, its hydrodynamic volume, and its ability to interact with other charged species. The worsening of polymer solubility with increasing pH is a direct consequence of the deprotonation of these amine groups. nih.gov

In studies of related amine-containing polymers, potentiometric and fluorescence probing data have been used to support hypotheses about interpolymer complex formation. researchgate.net For novel polymers containing basic groups like imidazole, acid-base titration is a standard method for characterizing their properties. researchgate.net By analyzing the titration curve, one can quantify the degree of protonation at a given pH, which is essential for understanding and predicting the behavior of the polymer in different environments.

Q & A

Basic: What are the recommended synthesis and purification methods for 3-(N,N-Diethylamino)propylacrylamide?

Answer:

The compound is typically synthesized via amide coupling between acryloyl chloride and 3-(N,N-diethylamino)propylamine under inert conditions (e.g., nitrogen atmosphere) . Key steps include:

- Reaction Setup : Slow addition of acryloyl chloride to the amine in anhydrous dichloromethane at 0–5°C to control exothermicity.

- Purification : Post-reaction, the crude product is washed with sodium bicarbonate to remove HCl byproducts, followed by column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the pure monomer .

- Characterization : Confirmation via -NMR (e.g., acrylamide vinyl protons at δ 5.6–6.3 ppm) and FT-IR (C=O stretch at ~1650 cm) .

Basic: How do the dimethylamino and acrylamide groups influence the compound’s reactivity and polymer properties?

Answer:

- Dimethylamino Group : Provides pH-responsive behavior due to protonation/deprotonation (pKa ~8.5–9.0). This enables solubility transitions in aqueous media and facilitates post-polymerization modifications (e.g., quaternization for cationic polymers) .

- Acrylamide Backbone : Enhances hydrophilicity and enables radical polymerization. Copolymers with N-isopropylacrylamide (NIPAM) exhibit lower critical solution temperature (LCST) behavior, tunable via comonomer ratios .

Methodological Tip : Monitor pH-dependent phase transitions using turbidimetry (λ = 500 nm) and correlate with values .

Advanced: How can researchers design stimuli-responsive copolymers using this compound for drug delivery?

Answer:

- Copolymer Design : Incorporate monomers like NIPAM or acrylic acid to create dual pH- and temperature-responsive systems. For example, poly(NIPAM-co-DMAPAA) shows LCST shifts from 32°C to 45°C as pH decreases from 9.0 to 6.0 .

- Drug Loading/Release : Use solvent evaporation to encapsulate hydrophobic drugs (e.g., doxorubicin). Release kinetics are modulated by pH (e.g., faster release at tumor pH ~6.5) and temperature (LCST-triggered burst release) .

Validation : Measure encapsulation efficiency via HPLC and confirm stimuli-responsive release using dialysis under varying pH/temperature .

Advanced: What experimental strategies resolve contradictions in reported DNA-polymer binding efficiencies for this compound?

Answer:

Discrepancies in DNA binding (e.g., N/P ratio effects) arise from variations in:

- Polymer Architecture : Linear vs. branched structures (e.g., hyperbranched polymers show higher DNA affinity due to multivalent interactions) .

- Buffer Conditions : Ionic strength (e.g., >150 mM NaCl screens electrostatic interactions) and pH (protonation of dimethylamino groups at pH <7 reduces cationic charge) .

Resolution : Conduct systematic studies using gel electrophoresis (DNA retardation assay) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled conditions .

Advanced: Which analytical techniques are critical for characterizing functional group transformations in derivatives of this monomer?

Answer:

- Quaternization : Track dimethylamino to quaternary ammonium conversion using -NMR (disappearance of –N(CH) protons at δ 2.1–2.3 ppm) and conductometric titration .

- Crosslinking : Confirm via FT-IR (C=C reduction at ~1630 cm) and swelling studies in solvents .

- Surface Modification : Use XPS to detect nitrogen content changes (e.g., amine vs. amide peaks at ~399–401 eV) .

Advanced: How can controlled radical polymerization (CRP) improve the reproducibility of this compound-based polymers?

Answer:

- RAFT Polymerization : Employ chain-transfer agents (e.g., CPDB) to achieve low dispersity () and precise molecular weights. Optimize monomer/CTA ratios (e.g., [M]/[CTA] = 100:1) in DMF at 70°C .

- ATRP : Use CuBr/PMDETA catalyst systems for block copolymer synthesis. Post-polymerization, purify via dialysis (MWCO 10 kDa) to remove metal residues .

Validation : Analyze via GPC-MALS for absolute molecular weight and determination .

Advanced: What strategies address solubility-stability trade-offs in hydrophobic derivatives of this monomer?

Answer:

- Hydrotropic Agents : Co-polymerize with PEGMA to enhance aqueous solubility while retaining pH responsiveness .

- Nanoparticle Formulation : Use emulsion polymerization with SDS surfactant to stabilize hydrophobic derivatives (e.g., quaternized analogs) without aggregation .

Testing : Assess colloidal stability via dynamic light scattering (DLS) over 14 days and cytotoxicity (MTT assay) in relevant cell lines .

Advanced: How does the compound’s structure enable applications beyond biomedicine, such as environmental sensing?

Answer:

- Heavy Metal Detection : Functionalize with thiol groups to create chelating hydrogels for Hg or Cu detection. Use fluorescence quenching (e.g., pyrene-labeled polymers) with detection limits <1 ppm .

- Anion Sensing : Modify with Schiff base moieties (e.g., 4-(N,N-diethylamino)salicylaldehyde) for CN or F recognition via colorimetric shifts (Δλ ~50 nm) .

Validation : Perform ICP-MS for metal quantification and UV-vis titration for anion binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.